molecular formula C16H22O4 B3025047 7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid CAS No. 898765-15-6

7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid

Cat. No. B3025047
M. Wt: 278.34 g/mol
InChI Key: TZPOUTJRLGIKIJ-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-4-methoxyphenylboronic acid” is a laboratory chemical . It’s a solid, off-white substance . It’s used in various chemical reactions and has a molecular formula of C9H13BO3 .


Molecular Structure Analysis

The molecular weight of “3,5-Dimethyl-4-methoxyphenylboronic acid” is 180.01 g/mol . The InChI Key is WZUCSPWZHRVOSD-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid” are not available, it’s worth noting that the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used and universal synthetic approach .


Physical And Chemical Properties Analysis

“3,5-Dimethyl-4-methoxyphenylboronic acid” is a solid, off-white substance . It has a melting point range of 203 - 204 °C .

Scientific Research Applications

Anti-Cancer and Anti-Inflammatory Applications

  • 4′-Geranyloxyferulic Acid (GOFA) : An oxyprenylated ferulic acid derivative, similar in structure to the compound due to the presence of methoxyphenyl groups, has been identified as a potential anti-inflammatory and anti-tumor agent. Research suggests that GOFA could serve as a dietary feeding colon cancer chemopreventive agent, showing protective effects on colon cancer growth and development in animal models Epifano et al., 2015.

Antioxidant and Therapeutic Properties

  • Syringic Acid (SA) : Another phenolic compound with methoxy groups, syringic acid, shows a broad spectrum of therapeutic applications, including anti-diabetic, anti-inflammatory, and anti-cancer activities. Its strong antioxidant activity may contribute to its beneficial effects on human health, suggesting potential research applications for compounds with similar structural features Srinivasulu et al., 2018.

Biomass Conversion and Sustainable Materials

  • Furan Derivatives from Plant Biomass : Research on the conversion of plant biomass to furan derivatives highlights the potential of using plant-derived compounds for sustainable materials and fuels. This area could be relevant for exploring applications of similar compounds in green chemistry and sustainability Chernyshev et al., 2017.

Pharmacological Impurities and Synthesis

  • A review focused on the pharmaceutical impurities of proton pump inhibitors, including novel synthesis methods, could offer insights into the synthesis pathways and potential impurities related to compounds like "7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid". Such studies are crucial for understanding the synthesis, stability, and safety of pharmaceutical compounds Saini et al., 2019.

Safety And Hazards

This chemical is considered hazardous. It’s harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-11-9-13(10-12(2)16(11)20-3)14(17)7-5-4-6-8-15(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPOUTJRLGIKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645276
Record name 7-(4-Methoxy-3,5-dimethylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid

CAS RN

898765-15-6
Record name 4-Methoxy-3,5-dimethyl-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Methoxy-3,5-dimethylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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